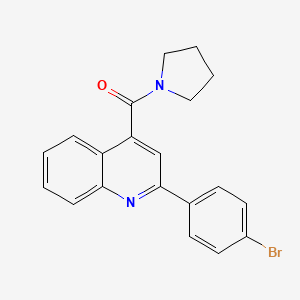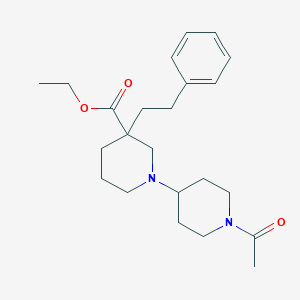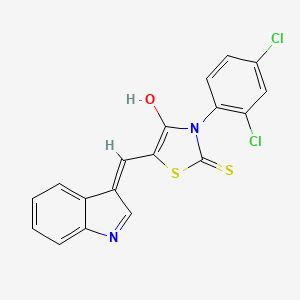![molecular formula C17H18N4O B6115618 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6115618.png)
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol is not yet fully understood. However, research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been found to have a variety of biochemical and physiological effects. Research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been found to have antioxidant properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in laboratory experiments is that it has been found to have a relatively low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol is that it is still a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
将来の方向性
There are several future directions that could be explored in the study of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol. One area of research that could be explored is the use of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in combination with other compounds to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol and its potential uses in the treatment of other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in laboratory experiments.
合成法
The synthesis of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol involves a multi-step process that begins with the reaction of 5-bromopyrimidine with 3-bromoaniline. This reaction produces 3-(5-pyrimidinyl)aniline, which is then reacted with 3-chloro-1H-pyrazole in the presence of a base. The resulting product is then reacted with 2-butanol to yield the final product, 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol.
科学的研究の応用
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been studied for its potential use in a variety of scientific research applications. One area of research where 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has shown promise is in the study of cancer. Research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in cancer treatment.
特性
IUPAC Name |
1-[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-16(22)11-21-7-6-17(20-21)14-5-3-4-13(8-14)15-9-18-12-19-10-15/h3-10,12,16,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWWJZRVVXFWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115554.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6115563.png)

![N-ethyl-4,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6115571.png)
![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone](/img/structure/B6115579.png)
![1-(5-chloro-2-thienyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6115587.png)

![1-(2,3-difluorobenzyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115607.png)
![4-methoxy-N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6115625.png)
![2-{4-[(2-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6115629.png)
![8-bromo-N-(2,3-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6115640.png)
![2-ethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6115646.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6115658.png)